2-(Methylthio)thieno[2,3-b]pyridine-3-carboxylic acid
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Overview
Description
2-(Methylthio)thieno[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of this compound makes it a valuable compound in various scientific research and industrial applications.
Mechanism of Action
Target of Action
Thieno[2,3-b]pyridine derivatives, a class to which this compound belongs, have been reported to exhibit pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . They have also been reported as Pim-1 kinase inhibitors and multidrug resistance modulators .
Mode of Action
Given the reported activities of thieno[2,3-b]pyridine derivatives, it can be inferred that the compound interacts with its targets, possibly through binding to the active sites, leading to modulation of their function .
Biochemical Pathways
Based on the reported biological activities of thieno[2,3-b]pyridine derivatives, it can be inferred that the compound may affect multiple pathways related to cell proliferation, inflammation, and viral replication, among others .
Result of Action
Given the reported biological activities of thieno[2,3-b]pyridine derivatives, it can be inferred that the compound may induce changes at the molecular and cellular levels that result in its observed pharmacological effects .
Biochemical Analysis
Biochemical Properties
Thieno[2,3-b]pyridine derivatives are known for their pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . They have also been reported as Pim-1 kinase inhibitors and multidrug resistance modulators .
Cellular Effects
The cellular effects of 2-(Methylthio)thieno[2,3-b]pyridine-3-carboxylic acid are not well-studied. Thieno[2,3-b]pyridine derivatives have been shown to have significant effects on various types of cells. For instance, one study found that a thieno[2,3-b]pyridine derivative reduced the percentage of cancer stem cells in ovarian cancer cell lines .
Molecular Mechanism
Thieno[2,3-b]pyridine derivatives have been reported to interact with enzymes such as Pim-1 kinase
Metabolic Pathways
One study found that a thieno[2,3-b]pyridine derivative had a major impact on glycolysis/gluconeogenesis, pyruvate, and inositol metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-b]pyridine derivatives, including 2-(Methylthio)thieno[2,3-b]pyridine-3-carboxylic acid, often involves multicomponent reactions. One common method starts with the reaction of 2-thioxopyridine-3-carbonitrile with various reagents under basic conditions . Another approach involves the Gewald reaction, which synthesizes thieno[2,3-b]pyridine derivatives from 2,2-dimethyltetrahydropyran-4-ones, cyanoacetic acid derivatives, and sulfur in a basic medium .
Industrial Production Methods: Industrial production methods for thieno[2,3-b]pyridine derivatives typically involve optimizing reaction conditions to improve yields and reduce by-products. For example, using a mixture of morpholine and diethylamine as catalysts and carrying out the reaction at lower temperatures can significantly enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Methylthio)thieno[2,3-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Scientific Research Applications
2-(Methylthio)thieno[2,3-b]pyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
2-(Methylthio)pyridine-3-carboxylic acid: This compound shares a similar structure but lacks the thieno ring, which may affect its biological activity.
Methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate: This compound has a hydroxyl group instead of a carboxylic acid group, which can influence its chemical reactivity and biological properties.
Properties
IUPAC Name |
2-methylsulfanylthieno[2,3-b]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S2/c1-13-9-6(8(11)12)5-3-2-4-10-7(5)14-9/h2-4H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXVZYUQHUAQNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C2=C(S1)N=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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